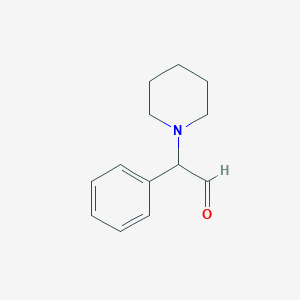
trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione: is a chemical compound with the molecular formula C22H18Cl2O2 and a molecular weight of 385.28 g/mol It is known for its unique structural properties, which include a naphthalene-1,4-dione core substituted with a trans-2-chloro group and a 4-phenylcyclohexyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
化学反应分析
Types of Reactions: trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH) are used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thio-substituted naphthalene derivatives.
科学研究应用
Chemistry: In chemistry, trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of naphthalene-1,4-dione exhibit antimicrobial, anticancer, and anti-inflammatory activities . The presence of the 4-phenylcyclohexyl group may enhance the compound’s interaction with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the manufacture of dyes, pigments, and polymers.
作用机制
The mechanism of action of trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s naphthalene-1,4-dione core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the 4-phenylcyclohexyl group may enhance the compound’s binding affinity to specific biological targets, further modulating its biological activity .
相似化合物的比较
2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione: Similar structure but lacks the trans configuration.
2-Chloro-3-((1r,4r)-4-methylcyclohexyl)naphthalene-1,4-dione: Similar structure but with a methyl group instead of a phenyl group.
2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)benzene-1,4-dione: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness: trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione is unique due to its trans configuration and the presence of both a chloro group and a 4-phenylcyclohexyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C22H19ClO2 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC 名称 |
2-chloro-3-(4-phenylcyclohexyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H19ClO2/c23-20-19(21(24)17-8-4-5-9-18(17)22(20)25)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16H,10-13H2 |
InChI 键 |
UXDJKERILGWXJQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]](/img/structure/B13851703.png)
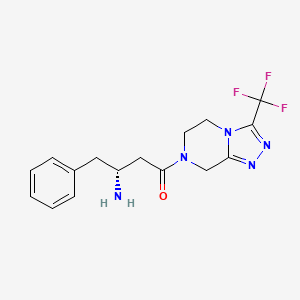
![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)](/img/structure/B13851718.png)
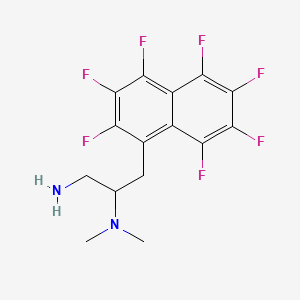
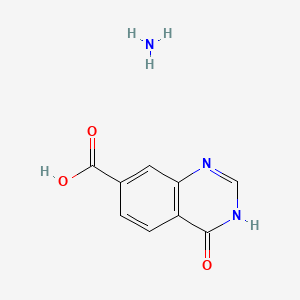
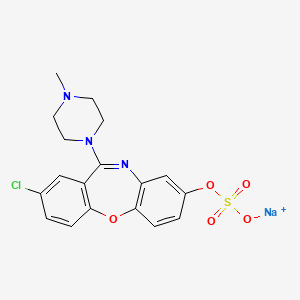
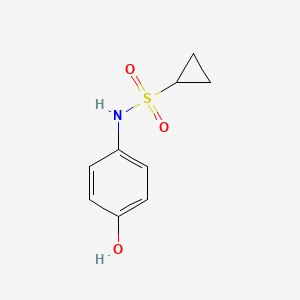
![(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)
![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)

![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)

![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
